molecular formula C8H8BrFO B2720695 2-(Bromomethyl)-1-fluoro-4-methoxybenzene CAS No. 91319-42-5

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Cat. No.: B2720695
CAS No.: 91319-42-5
M. Wt: 219.053
InChI Key: RVKBNYVMMMWWOA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is characterized by its benzene ring structure substituted with a bromomethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The compound requires careful handling and storage under an inert atmosphere at room temperature . According to GHS classifications, it is corrosive and carries the signal word "Danger" with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should take appropriate precautions, including wearing protective equipment and referring to the safety data sheet for detailed handling procedures. This product is intended for research and development purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBNYVMMMWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Bromomethyl 1 Fluoro 4 Methoxybenzene Derivatives

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzylic halides, such as 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, are particularly reactive towards nucleophilic substitution due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions. datapdf.com The primary nature of the benzylic carbon in this specific molecule suggests a strong predisposition towards the SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. However, the potential for an SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation, cannot be entirely dismissed, especially with weak nucleophiles or under solvolytic conditions. stackexchange.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Alkoxides, Azides)

The electrophilic benzylic carbon in this compound is a prime target for a wide array of nucleophiles. The reaction's outcome is largely dictated by the nucleophile's strength and the reaction conditions.

Amines : Primary and secondary amines readily displace the bromide ion to form the corresponding substituted benzylamines. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.

Alkoxides : Nucleophiles like sodium ethoxide react to form benzyl (B1604629) ethers. uci.edu The strength of the alkoxide base can sometimes lead to competing elimination reactions, although this is less common for primary benzylic halides.

Azides : The azide (B81097) ion (N₃⁻) is an effective nucleophile that yields benzyl azides. These products are versatile intermediates, for instance, in the synthesis of primary amines via reduction or in click chemistry applications.

The general reactivity trend for SN2 reactions is influenced by the nucleophile's strength, with stronger nucleophiles leading to faster reaction rates. byjus.comyoutube.com

Kinetic and Thermodynamic Studies of Substitution Processes

The kinetics of nucleophilic substitution for this compound depend on the operative mechanism.

SN2 Kinetics : For a bimolecular (SN2) pathway, the reaction rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]). libretexts.orgyoutube.com This mechanism is characterized by a single transition state and inversion of stereochemistry if the benzylic carbon were chiral. masterorganicchemistry.com

SN1 Kinetics : In a unimolecular (SN1) pathway, the rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation. youtube.com Consequently, the rate depends only on the substrate concentration (Rate = k[R-Br]). youtube.commasterorganicchemistry.com This pathway is favored by polar protic solvents that can stabilize both the leaving group and the carbocation intermediate. youtube.com

Thermodynamically, these substitution reactions are typically favorable, driven by the formation of a more stable bond between carbon and the nucleophile compared to the carbon-bromine bond, and the departure of the stable bromide anion. researchgate.net

Table 1: Comparison of SN1 and SN2 Reaction Pathways
CharacteristicSN1 PathwaySN2 Pathway
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MolecularityUnimolecularBimolecular
MechanismTwo-step (carbocation intermediate)One-step (concerted)
Substrate PreferenceTertiary > SecondaryMethyl > Primary > Secondary
NucleophileWeak nucleophiles favoredStrong nucleophiles favored
SolventPolar proticPolar aprotic

Influence of Fluoro and Methoxy (B1213986) Substituents on Reaction Rates and Selectivity

The substituents on the benzene ring exert significant electronic effects that modulate the reactivity of the benzylic carbon.

Fluoro Group : Located at the ortho position, the fluorine atom has a strong electron-withdrawing inductive effect (-I). researchgate.net This effect makes the benzylic carbon more electron-deficient (more electrophilic), thereby increasing its susceptibility to nucleophilic attack. This would generally accelerate an SN2 reaction. In an SN1 context, this inductive effect would destabilize the adjacent benzylic carbocation, slowing the reaction. researchgate.net

Methoxy Group : The methoxy group at the para position exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). libretexts.orgminia.edu.eg The dominant +R effect increases electron density in the ring and, crucially, can stabilize an adjacent positive charge. libretexts.org This resonance stabilization of the benzylic carbocation would significantly accelerate an SN1 reaction. For an SN2 reaction, this electron donation could slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the reaction, though the effect is generally less pronounced than for the SN1 pathway.

The net effect is a competition between these electronic influences. For this compound, the primary nature of the substrate strongly favors an SN2 mechanism, which is further enhanced by the inductive withdrawal of the ortho-fluoro group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is also amenable to participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium catalysts are exceptionally versatile for coupling benzylic halides with various partners. csbsju.edu

Suzuki-Miyaura Coupling : This reaction couples the benzylic bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a highly effective method for forming new carbon-carbon single bonds. The presence of fluoro and methoxy substituents is generally well-tolerated in Suzuki-Miyaura reactions. nih.gov

Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org While less common for benzylic halides compared to aryl halides, Heck-type reactions can occur, leading to the formation of substituted alkenes. nih.govbeilstein-journals.org The reaction involves the addition of the benzyl group and a hydride across the alkene, followed by elimination.

The catalytic cycles of these palladium-catalyzed reactions are generally understood to proceed through three fundamental steps. libretexts.orgnih.gov

Transmetallation (in Suzuki-Miyaura Coupling) : In the Suzuki-Miyaura reaction, the next step is transmetallation. The organoboron reagent, activated by the base, transfers its organic group (e.g., aryl, vinyl) to the palladium(II) complex, displacing the bromide ligand. rsc.orgnih.gov This forms a new palladium(II) intermediate with two organic groups attached.

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal as the final product. numberanalytics.com This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comumb.edu

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionSubstrate (R-X) adds to the Pd(0) center.0 → +2
TransmetallationOrganic group from an organometallic reagent replaces the halide on Pd(II).No Change (+2)
Reductive EliminationTwo organic groups couple and detach from the Pd center, forming the product.+2 → 0
Ligand Design and Catalyst Optimization

The success of palladium-catalyzed cross-coupling reactions involving substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand. Ligands play a crucial role in tuning the electronic and steric properties of the palladium center, thereby influencing the efficiency of the key catalytic steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

For a substrate featuring a benzylic bromide, the oxidative addition step is generally facile. The goal of ligand and catalyst optimization is often to enhance the rate of the subsequent steps and prevent side reactions.

Key Considerations for Ligand Selection:

Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can facilitate the oxidative addition step. Common examples include bulky, electron-rich phosphines (e.g., tri-tert-butylphosphine, cataCXium® A) and N-heterocyclic carbenes (NHCs). researchgate.netnih.gov

Steric Bulk: Sterically demanding ligands can promote the reductive elimination step, which is crucial for product formation and catalyst turnover. They can also help stabilize the active monoligated palladium species.

Bite Angle: For bidentate phosphine (B1218219) ligands, the natural bite angle influences the geometry around the metal center, which in turn affects the ease of reductive elimination.

Catalyst optimization involves screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to maximize yield and minimize reaction times. The table below presents a hypothetical optimization for a Suzuki-Miyaura coupling reaction, a common transformation for such substrates. nih.gov

Table 1. Optimization of Suzuki-Miyaura Coupling with an Arylboronic Acid
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene (B28343)/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10088
3Pd₂(dba)₃ (1)cataCXium® A (2.5)K₂CO₃2-MeTHF8095
4PdCl₂(dppf) (3)-Cs₂CO₃DMF9072

Other Transition Metal-Mediated Transformations (e.g., Hiyama Coupling)

Beyond the widely used Suzuki-Miyaura reaction, other transition metal-mediated transformations can be employed to functionalize this compound. The Hiyama coupling, for instance, is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilane. organic-chemistry.org This method offers an alternative to boron-based reagents and is noted for the low toxicity and stability of the organosilane coupling partners. nih.gov

The key to the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a hypervalent, more nucleophilic siliconate species. organic-chemistry.org

A general scheme for the Hiyama coupling of this compound is shown below:

Reaction Scheme:

Starting Materials: this compound and an organosilane (e.g., Aryl-Si(OR)₃).

Catalyst: A palladium source, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂. nih.gov

Activator: A fluoride salt (e.g., TBAF) or a base.

Product: A diarylmethane derivative.

While less common than Suzuki couplings, the Hiyama reaction is a valuable tool, particularly when the corresponding organoboron reagent is unstable or difficult to access. organic-chemistry.orgnih.gov

Regioselectivity and Stereochemical Control in Coupling Processes

For this compound, the concept of regioselectivity in cross-coupling reactions is straightforward. The molecule possesses a highly reactive benzylic C(sp³)-Br bond and a relatively inert aromatic C(sp²)-F bond. Palladium catalysts will overwhelmingly favor oxidative addition into the weaker, more accessible C-Br bond over the strong C-F bond. documentsdelivered.com Therefore, cross-coupling reactions will selectively occur at the bromomethyl group.

Stereochemical control becomes relevant when the reaction creates a new chiral center. If this compound is coupled with a prochiral nucleophile or if an asymmetric catalyst is used, it is possible to generate enantiomerically enriched products. The design of chiral ligands that can effectively control the stereochemical outcome of reactions at a benzylic center is an active area of research.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy group. libretexts.org However, the reactivity and regioselectivity of these reactions are modulated by the combined influence of all three substituents on the ring. youtube.com

Directing Effects of Fluoro and Methoxy Groups

The position of electrophilic attack on the substituted benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of inductive (-I/+I) and resonance (-M/+M) contributions. scielo.org.mx

Methoxy Group (-OCH₃): This is a strongly activating group. Its oxygen atom has a strong resonance effect (+M), donating electron density to the ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com This effect far outweighs its inductive electron-withdrawing effect (-I). Thus, it is a powerful ortho-, para-director.

Fluoro Group (-F): This is a weakly deactivating group. Fluorine is highly electronegative, exerting a strong inductive pull (-I). csbsju.edu However, like other halogens, it can also donate a lone pair of electrons via resonance (+M). For fluorine, this resonance donation partially offsets the strong inductive withdrawal, making it an ortho-, para-director, albeit a deactivating one. wikipedia.org

Bromomethyl Group (-CH₂Br): This group is weakly deactivating via a -I effect.

When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity. youtube.com In this case, the methoxy group is the dominant directing group.

Table 2. Analysis of Directing Effects for Electrophilic Aromatic Substitution
PositionRelation to -OCH₃Relation to -FRelation to -CH₂BrPredicted Reactivity
C3metaorthometaSlightly activated by -F, deactivated by -OCH₃. Unlikely.
C5parametametaPosition occupied by -F.
C6orthometaorthoStrongly activated by -OCH₃. Most likely position for substitution.

Based on this analysis, electrophilic aromatic substitution will predominantly occur at the C6 position, which is ortho to the strongly activating methoxy group and meta to the other two groups.

Competition with Benzylic Reactivity

The molecule has two distinct sites of reactivity: the aromatic ring and the benzylic carbon. The reaction pathway that is followed depends on the reagents and conditions.

Electrophilic Aromatic Substitution: Favored by strong electrophiles and often Lewis or Brønsted acid catalysts (e.g., HNO₃/H₂SO₄ for nitration; SO₃/H₂SO₄ for sulfonation). libretexts.org Under these conditions, the aromatic ring acts as a nucleophile. makingmolecules.com

Benzylic Substitution: Favored by nucleophiles. The benzylic bromide is susceptible to both Sₙ1 and Sₙ2 reactions. Strong nucleophiles in polar aprotic solvents will favor the Sₙ2 pathway.

Competition can arise under certain conditions. For example, Friedel-Crafts alkylation or acylation, which uses a strong Lewis acid, could potentially catalyze reactions at both the ring and the benzylic position. Careful selection of reaction conditions is necessary to achieve selectivity for one pathway over the other.

Radical Reactions and Benzylic Functionalization

The benzylic position of this compound is particularly susceptible to radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the key factor driving this reactivity. libretexts.org

The starting material itself is often synthesized via a radical mechanism. The benzylic C-H bond of the precursor, 1-fluoro-4-methoxy-2-methylbenzene, can be selectively halogenated using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This process, known as benzylic bromination, proceeds via a radical chain mechanism.

Once formed, the benzylic bromide can undergo further radical-mediated transformations. For instance, it can be used in atom transfer radical polymerization (ATRP) as an initiator or participate in radical-based C-C bond-forming reactions. The C-Br bond is relatively weak and can be homolytically cleaved to generate the stabilized 2-fluoro-5-methoxybenzyl radical, which can then be trapped by various radical acceptors. researchgate.net This provides a pathway for benzylic functionalization that is complementary to the nucleophilic substitution and cross-coupling methods discussed previously.

Formation and Reactivity of Benzylic Radicals

The formation of a benzylic radical from this compound is a key step in many of its reactions. This process typically involves the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the bromomethyl group. This cleavage can be initiated by heat, light (photolysis), or a chemical radical initiator.

The resulting 2-fluoro-4-methoxybenzyl radical is stabilized by resonance, with the unpaired electron delocalizing over the aromatic ring. The stability of this radical is a crucial factor in the facility of its formation and its subsequent reactions. The general stability of benzylic radicals is well-established, making the benzylic C-H bonds in the precursor toluene derivative weaker and more susceptible to abstraction.

The substituents on the benzene ring play a significant role in the stability of the benzylic radical. The methoxy group (-OCH₃) at the para position is an electron-donating group through resonance, which can further stabilize the benzylic radical by delocalizing the unpaired electron. Conversely, the fluorine atom at the ortho position is an electron-withdrawing group through induction, which might slightly destabilize the radical. However, the resonance stabilization from the benzene ring and the methoxy group is the dominant factor.

Once formed, the 2-fluoro-4-methoxybenzyl radical is a reactive intermediate that can participate in a variety of reactions, including:

Abstraction: It can abstract an atom (e.g., a hydrogen or halogen atom) from another molecule.

Addition: It can add to double or triple bonds.

Coupling: It can couple with another radical to form a new covalent bond.

The specific reaction pathway will depend on the reaction conditions and the other species present in the reaction mixture.

Photochemical and Other Radical Initiated Processes

Photochemical initiation is a common method for generating benzylic radicals from benzyl bromides. The absorption of ultraviolet (UV) light can provide the energy required to break the C-Br bond homolytically. The general mechanism for radical chain reactions initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN) involves three main stages: initiation, propagation, and termination.

Initiation:

Photochemical: this compound + hν → 2-fluoro-4-methoxybenzyl radical (•) + Br•

Chemical Initiator (e.g., AIBN): An initiator decomposes upon heating to form radicals, which then abstract a bromine atom from the benzyl bromide.

Propagation: The generated benzylic radical can then react with other molecules in a chain reaction. For instance, in a substitution reaction with a nucleophile (Nu⁻), the radical might not directly react but rather be part of a more complex cycle, often involving a radical chain carrier. A more direct propagation step in a radical substitution would involve the benzylic radical reacting with a molecule to form a product and a new radical that continues the chain.

Termination: The radical chain reaction is terminated when two radicals combine.

2 x 2-fluoro-4-methoxybenzyl radical (•) → Dimer

2-fluoro-4-methoxybenzyl radical (•) + Br• → this compound

2 x Br• → Br₂

The efficiency and outcome of these radical-initiated processes are influenced by factors such as the wavelength of light used, the choice of solvent, and the presence of other functional groups.

Radical Process Stage Description Example Reaction
Initiation Formation of initial radical species.Homolytic cleavage of the C-Br bond by UV light.
Propagation The radical reacts to form a product and a new radical, continuing the chain.A benzylic radical abstracts a hydrogen atom from a solvent molecule.
Termination Two radicals combine to terminate the chain reaction.Coupling of two benzylic radicals to form a dimer.

Rearrangement Reactions and Side Product Formation

While benzylic radicals are relatively stable, they can potentially undergo rearrangement reactions, although this is less common than for carbocations. Rearrangements in radicals often involve migration of an atom or group to an adjacent radical center. For the 2-fluoro-4-methoxybenzyl radical, the migration of the fluorine atom is a theoretical possibility but is generally not a favored process.

The primary source of side products in reactions involving this compound often arises from the high reactivity of the benzylic position and the potential for competing reaction pathways.

Over-bromination: In the synthesis of this compound from 2-fluoro-1-methyl-4-methoxybenzene via radical bromination (e.g., using N-bromosuccinimide), a common side product is the dibrominated species, 2-(dibromomethyl)-1-fluoro-4-methoxybenzene. This occurs because the benzylic C-H bonds in the monobrominated product are still susceptible to radical abstraction and subsequent bromination. Controlling the stoichiometry of the brominating agent and the reaction time is crucial to minimize this side reaction. scientificupdate.com

Dimerization: As mentioned in the termination steps of radical reactions, the coupling of two 2-fluoro-4-methoxybenzyl radicals can lead to the formation of a dimer, 1,2-bis(2-fluoro-4-methoxyphenyl)ethane. The extent of dimerization depends on the concentration of the radical species.

Elimination Reactions: In the presence of a base, this compound can undergo elimination of HBr to form a reactive quinone methide intermediate, although this is more typical of nucleophilic substitution conditions rather than radical reactions.

Solvent Participation: In some radical reactions, the solvent may not be inert and can participate in the reaction, leading to the formation of side products where a fragment of the solvent molecule is incorporated into the product.

Careful control of reaction conditions, including temperature, concentration of reagents, and choice of solvent, is essential to maximize the yield of the desired product and minimize the formation of these side products.

Side Product Formation Pathway Mitigation Strategy
2-(Dibromomethyl)-1-fluoro-4-methoxybenzeneOver-bromination during synthesisControl stoichiometry of brominating agent, shorter reaction time.
1,2-bis(2-fluoro-4-methoxyphenyl)ethaneDimerization of benzylic radicalsLower concentration of radical species.

Applications of 2 Bromomethyl 1 Fluoro 4 Methoxybenzene As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The presence of multiple reactive sites makes 2-(Bromomethyl)-1-fluoro-4-methoxybenzene a powerful tool for the synthesis of intricate molecular architectures. The bromomethyl group serves as a potent electrophile for alkylation reactions, while the fluoro and methoxy (B1213986) substituents modulate the reactivity of the aromatic ring and provide opportunities for further functionalization.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. rsc.orgresearchgate.net this compound serves as a key precursor for the introduction of a fluorinated benzyl (B1604629) moiety into various heterocyclic scaffolds.

For instance, in the synthesis of fluorinated benzimidazoles, a class of compounds with a broad spectrum of biological activities, this reagent can be utilized to alkylate the nitrogen atoms of the benzimidazole (B57391) core. nih.govmdpi.com Similarly, it can be employed in the synthesis of fluorinated quinolines, isoquinolines, and pyrimidines through N-alkylation of the corresponding heterocyclic precursors. researchgate.netnih.govnih.gov The general strategy involves the reaction of the heterocyclic amine with this compound in the presence of a suitable base to afford the N-(2-fluoro-4-methoxybenzyl) substituted heterocycle.

Table 1: Examples of Fluorinated Heterocycles Synthesized Using this compound

Heterocyclic CoreReaction TypeResulting Compound Class
BenzimidazoleN-AlkylationN-(2-fluoro-4-methoxybenzyl)benzimidazoles
QuinolineN-Alkylation2-fluoro-4-methoxybenzyl quinolinium salts
IsoquinolineN-Alkylation2-fluoro-4-methoxybenzyl isoquinolinium salts
PyrimidineN-AlkylationN-(2-fluoro-4-methoxybenzyl)pyrimidinones

Incorporation into Biologically Relevant Scaffolds

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. mdpi.com The 2-fluoro-4-methoxybenzyl moiety, introduced via this compound, is therefore a valuable fragment in the design and synthesis of novel therapeutic agents.

This building block has been incorporated into scaffolds targeting a variety of biological systems. For example, its use has been explored in the development of enzyme inhibitors, where the fluorinated benzyl group can interact with the active site of the target protein. One notable application is in the synthesis of potential tyrosine phosphatase inhibitors, where the compound itself has shown inhibitory activity. biosynth.com The strategic placement of the fluorine atom can lead to favorable interactions within the enzyme's binding pocket, enhancing potency and selectivity.

Precursors for Multi-functionalized Aromatic Systems

Beyond its direct role in alkylation reactions, this compound can serve as a precursor for the synthesis of more complex, multi-functionalized aromatic systems. The aromatic ring of this compound can be further elaborated through various cross-coupling reactions.

For instance, after the initial alkylation reaction using the bromomethyl group, the aromatic fluorine or other positions on the ring can be targeted for further transformations. While direct cross-coupling of the Grignard reagent derived from the aryl bromide is a common strategy for forming carbon-carbon bonds, the presence of the reactive bromomethyl group requires careful consideration of the reaction sequence. More commonly, the aryl halide can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce new substituents, leading to highly decorated aromatic structures. collectionscanada.gc.caorganic-chemistry.org This sequential functionalization allows for the construction of complex molecular frameworks from a relatively simple starting material.

Role in Protecting Group Chemistry

The 4-methoxybenzyl (PMB) group is a widely used protecting group for hydroxyl and carboxyl functions in multi-step organic synthesis due to its stability under various conditions and its facile removal. nih.govchem-station.com this compound provides a means to introduce a fluoro-substituted variant of the PMB group, the 2-fluoro-4-methoxybenzyl (2-F-PMB) group, which can offer distinct advantages in certain synthetic contexts.

Formation of p-Methoxybenzyl (PMB) Esters and Ethers in Research

The protection of alcohols as 2-fluoro-4-methoxybenzyl ethers and carboxylic acids as 2-fluoro-4-methoxybenzyl esters is typically achieved through a Williamson ether synthesis or an esterification reaction, respectively. total-synthesis.com In these reactions, the alcohol or carboxylic acid is deprotonated with a suitable base to form the corresponding alkoxide or carboxylate, which then displaces the bromide from this compound in an SN2 reaction.

Table 2: Formation of 2-Fluoro-4-methoxybenzyl (2-F-PMB) Protected Compounds

Functional GroupReagentProduct
Alcohol (R-OH)This compound, Base2-Fluoro-4-methoxybenzyl ether (R-O-2-F-PMB)
Carboxylic Acid (R-COOH)This compound, Base2-Fluoro-4-methoxybenzyl ester (R-COO-2-F-PMB)

The introduction of the fluorine atom ortho to the benzylic carbon can influence the reactivity of the protecting group. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the aromatic ring, potentially altering the stability of the protecting group towards acidic or oxidative cleavage compared to the standard PMB group.

Strategies for Orthogonal Deprotection

Orthogonal deprotection, the selective removal of one protecting group in the presence of others, is a critical strategy in the synthesis of complex molecules. uchicago.edu The 2-fluoro-4-methoxybenzyl group can be cleaved under conditions similar to those used for the standard PMB group, but the presence of the fluorine atom can fine-tune its lability, offering opportunities for selective removal.

Like the PMB group, the 2-F-PMB group can be removed under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). total-synthesis.com The electron-donating methoxy group facilitates the formation of a stabilized benzylic cation upon oxidation, leading to cleavage. The electron-withdrawing fluorine atom may slightly decrease the rate of this cleavage compared to the unsubstituted PMB group, potentially allowing for selective deprotection if both groups are present in a molecule.

Acid-catalyzed cleavage is another common method for deprotecting PMB ethers and esters. researchgate.net The stability of the 2-F-PMB group to acidic conditions would need to be carefully evaluated in comparison to other acid-labile protecting groups to establish its utility in orthogonal protection schemes. The development of a fluorinated benzyl ether protecting group that is stable to DDQ but cleavable under fluoride-mediated conditions highlights the potential for creating truly orthogonal protecting group strategies by manipulating electronic effects through fluorination. nih.gov Further research into the precise cleavage conditions for the 2-fluoro-4-methoxybenzyl group will undoubtedly expand its application in complex molecule synthesis.

Applications in Asymmetric Synthesis: A Field of Untapped Potential

Asymmetric synthesis, the construction of chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules can significantly influence their biological activity, making fluorinated chiral compounds highly valuable targets. The structure of this compound would theoretically allow for its use in several asymmetric strategies.

Diastereoselective Alkylation Strategies: An Unexplored Avenue

Diastereoselective alkylation is a powerful method for creating new stereocenters. This typically involves the reaction of a prochiral enolate, derived from a carbonyl compound attached to a chiral auxiliary, with an electrophile. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Theoretically, this compound could serve as an electrophilic partner in such reactions. The bromomethyl group is a potent alkylating agent, and its reaction with a chiral enolate could, in principle, lead to the formation of a new stereocenter with the introduction of the 2-fluoro-4-methoxyphenylmethyl moiety. However, a thorough search of scientific databases and chemical literature did not yield any specific examples or research studies where this compound has been utilized in diastereoselective alkylation strategies. The potential of this compound to influence the stereochemical outcome of such reactions remains to be investigated.

Chiral Catalyst Systems: A Hypothetical Role

The development of chiral catalysts is central to asymmetric synthesis. These catalysts, often metal complexes with chiral ligands, can induce enantioselectivity in a wide range of chemical transformations. The 2-fluoro-4-methoxyphenylmethyl group, derived from this compound, could potentially be incorporated into the structure of a chiral ligand.

For instance, the nitrogen or phosphorus atoms of a ligand backbone could be alkylated with this compound. The resulting ligand, bearing the fluorinated aromatic group, could then be complexed with a metal center to form a chiral catalyst. The steric and electronic properties of the 2-fluoro-4-methoxyphenylmethyl group might influence the catalytic activity and the enantioselectivity of the resulting catalyst system. Despite these theoretical possibilities, there is no published research detailing the synthesis or application of chiral catalysts derived from this compound.

Development of Functionalized Polymers and Materials: An Uncharted Territory

Functionalized polymers and materials are at the forefront of materials science, with applications ranging from drug delivery and tissue engineering to electronics and coatings. The incorporation of specific functional groups into a polymer backbone can impart unique properties to the resulting material.

The reactive bromomethyl group of this compound makes it a candidate for a monomer or a modifying agent in polymer synthesis. It could potentially be used in several polymerization techniques:

Atom Transfer Radical Polymerization (ATRP): The bromomethyl group could act as an initiator for the controlled radical polymerization of various vinyl monomers.

Post-polymerization Modification: A pre-formed polymer with nucleophilic side chains could be functionalized by reaction with this compound.

Polycondensation Reactions: Bifunctional derivatives of this compound could potentially be used as monomers in polycondensation reactions.

The introduction of the 2-fluoro-4-methoxyphenyl moiety into a polymer could influence its thermal stability, solubility, and optical properties. However, a comprehensive literature search found no studies reporting the synthesis or characterization of functionalized polymers or materials derived from this compound. The potential of this compound in materials science is, therefore, yet to be realized.

Theoretical and Computational Studies of 2 Bromomethyl 1 Fluoro 4 Methoxybenzene

Electronic Structure Analysis

Theoretical investigations into the electronic structure of a molecule provide a fundamental understanding of its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. For 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, an FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. However, specific calculations detailing the HOMO-LUMO gap and orbital localizations for this compound are not available in the reviewed literature.

Charge Distribution and Bond Dissociation Energies

The distribution of electron density within a molecule, often visualized through charge distribution maps, highlights regions that are electron-rich or electron-deficient. This information is critical for predicting intermolecular interactions. Furthermore, the calculation of bond dissociation energies (BDEs) can pinpoint the weakest bonds in a molecule, offering clues as to which bonds are most likely to break during a chemical reaction. For this compound, understanding the C-Br bond strength is particularly important for predicting its reactivity in nucleophilic substitution reactions. Regrettably, specific data on charge distribution and BDEs for this molecule could not be located.

Reaction Pathway Elucidation and Transition State Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, identifying transition states, and determining the most likely reaction mechanisms.

Computational Studies on Nucleophilic Substitution Mechanisms

Substituted benzyl (B1604629) bromides are classic substrates for nucleophilic substitution reactions, which can proceed through different mechanisms (e.g., SN1 or SN2). Computational studies can model these pathways, calculate the activation energies, and determine the structure of the transition states. Such an analysis for this compound would clarify how the fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring influence the reaction mechanism and rate. This specific computational analysis has not been reported in the searched scientific literature.

Energy Landscapes for Cross-Coupling Reactions

Cross-coupling reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Computational modeling can elucidate the complex catalytic cycles of these reactions, including oxidative addition, transmetalation, and reductive elimination steps. Investigating the energy landscapes for cross-coupling reactions involving this compound would provide valuable guidance for synthetic chemists. At present, such detailed computational explorations for this specific compound are not publicly available.

Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can be a predictive tool to determine the likely outcome, saving time and resources in the laboratory. By calculating the energies of different possible transition states, researchers can predict which reaction pathway is favored, and therefore which regio- or stereoisomer will be the major product. For reactions involving this compound, these predictive studies are yet to be published.

Quantitative Structure-Activity Relationship (QSAR) Insights for Analogous Systems in Academic Studies

QSAR models are typically built by correlating molecular descriptors with a measured biological endpoint. These descriptors quantify various aspects of a molecule's physicochemical properties, which can be broadly categorized as follows:

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Electronic Descriptors: These quantify the electronic properties of a molecule, such as its electron density distribution, dipole moment, and the energy of its frontier molecular orbitals (HOMO and LUMO). These factors are crucial for understanding how a molecule interacts with its biological target through electrostatic interactions, hydrogen bonding, and charge-transfer processes.

Steric Descriptors: These account for the size and shape of the molecule and its substituents. They are important for determining the complementarity of a molecule to the binding site of its target.

In the context of this compound, a hypothetical QSAR analysis would consider the contribution of each substituent to these descriptors.

SubstituentExpected Contribution to Hydrophobicity (logP)Expected Electronic EffectExpected Steric Effect
Fluoro (-F) Increases lipophilicityStrongly electron-withdrawing (inductive effect)Minimal steric bulk
Methoxy (-OCH₃) Slightly increases lipophilicityElectron-donating (resonance effect), electron-withdrawing (inductive effect)Moderate steric bulk
Bromomethyl (-CH₂Br) Increases lipophilicity and reactivityCan be polarized, making the carbon electrophilicModerate steric bulk and conformational flexibility

A crucial aspect of the biological activity of this compound is the high reactivity of the bromomethyl group. As a benzylic halide, it is a potent electrophile and can readily undergo nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity is a key determinant of its biological effects and would be a primary factor in any QSAR model.

Academic studies on the toxicity of substituted benzenes have provided concrete QSAR models. For instance, a study on the toxicity of 40 substituted benzenes to the algae Scenedesmus obliquus developed a QSAR model that correlated the 50% effective inhibition concentration (EC50) with the hydrophobicity parameter (log K(OW)) and the energy of the lowest unoccupied molecular orbital (E(LUMO)). nih.gov

The resulting QSAR equation was: log(1/EC50) = 0.272 * logK(OW) - 0.659 * E(LUMO) + 2.54 nih.gov

This model demonstrates that both the hydrophobicity and the electronic properties of the substituted benzenes are significant predictors of their toxicity. nih.gov For compounds like anilines and phenols within this study, the hydrophobicity parameter was found to be the most significant contributor to the QSAR model. nih.gov

Another 3D-QSAR study on the toxicity of substituted benzenes to Tetrahymena pyriformis confirmed that in addition to hydrophobic effects, electrostatic and hydrogen-bonding interactions also play important roles in the toxicity of these compounds. nih.gov

For a molecule like this compound, a comprehensive QSAR model would therefore need to account for its lipophilicity, the electronic influence of its fluoro and methoxy substituents on the benzene ring, and critically, the electrophilic reactivity of the bromomethyl group, which is likely to be a dominant factor in its biological activity profile.

Emerging Research Applications and Future Directions

Applications in Advanced Imaging Techniques

The unique structural features of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene make it a compound of interest for the development of advanced medical imaging agents.

Exploration as a Precursor for Positron Emission Tomography (PET) Tracers

This compound has been identified as a potential precursor for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. biosynth.com The presence of a fluorine atom in its structure is significant, as the radioactive isotope Fluorine-18 (¹⁸F) is one of the most commonly used radionuclides in PET due to its optimal half-life and imaging characteristics.

The bromomethyl group serves as a reactive handle for the introduction of the ¹⁸F isotope or for attaching the molecule to a larger, biologically active scaffold. The general strategy involves the nucleophilic substitution of the bromide with [¹⁸F]fluoride. Research in this area focuses on optimizing the radiolabeling conditions to achieve high radiochemical yields and specific activity, which are crucial for the successful application of PET tracers. The development of PET tracers from precursors like this compound is a vibrant area of research aimed at creating new tools for visualizing and understanding disease processes at the molecular level. nih.govgoogle.comradiologykey.com

Investigational Biological Activities in Academic Research

Beyond its applications in imaging, this compound is also being explored for its potential biological activities, particularly in the context of enzyme inhibition and as a tool for studying biochemical pathways.

Enzyme Inhibition Studies: Tyrosine Phosphatase Inhibition

There is preliminary evidence suggesting that this compound may act as an inhibitor of tyrosine phosphatases. biosynth.com These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The search for potent and selective tyrosine phosphatase inhibitors is a significant goal in drug discovery.

The inhibitory potential of this compound is likely attributed to the electrophilic nature of the bromomethyl group, which can covalently modify key amino acid residues in the active site of the enzyme. The fluorinated methoxybenzene moiety contributes to the binding affinity and specificity. While α,α-difluoro-benzyl phosphonates are a more established class of phosphotyrosine mimetics for inhibiting protein tyrosine phosphatases (PTPs), the exploration of simpler fluorinated benzyl (B1604629) bromides represents an alternative approach. nih.govnih.gov Further research is needed to elucidate the precise mechanism of inhibition and to evaluate the therapeutic potential of this and related compounds.

Alkylating Agent Research in Biochemical Pathways

The reactive bromomethyl group classifies this compound as a potential alkylating agent. In biochemical research, alkylating agents are valuable tools for probing the structure and function of biomolecules. By forming covalent bonds with nucleophilic sites on proteins and nucleic acids, they can be used to identify active sites of enzymes, map protein-protein interactions, and study the mechanisms of DNA damage and repair. The specific reactivity of this compound, influenced by the electronic effects of the fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring, could offer a degree of selectivity in its alkylating properties, making it a subject of interest for further investigation in this area.

Bioconjugation Techniques for Molecular Probes

The reactivity of the bromomethyl group also lends itself to applications in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. This compound can be used as a linker to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins or other biological targets. This enables the creation of molecular probes for use in a variety of biochemical and cell-based assays. The stability of the resulting conjugate and the specificity of the labeling reaction are key parameters that researchers would investigate when employing this compound in bioconjugation strategies.

Development of Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, there is an interest in developing "green" synthesis routes for this compound. Traditional methods for the synthesis of halogenated aromatic compounds can involve harsh reagents and generate significant waste. Green chemistry approaches aim to address these issues by utilizing milder reaction conditions, employing less hazardous solvents, and improving atom economy. Research in this area could focus on catalytic methods that avoid stoichiometric reagents, the use of renewable starting materials, and the development of more energy-efficient processes. The adoption of greener synthetic methodologies for compounds like this compound is crucial for minimizing the environmental impact of chemical research and production.

Solvent-Free Reactions and Sustainable Catalysis

In the drive towards greener and more sustainable chemical processes, the development of solvent-free reactions and the use of efficient, recyclable catalysts are paramount. While direct solvent-free applications of this compound are still an emerging area, the principles of sustainable catalysis are highly relevant to the synthesis and reactions of fluorinated benzyl bromides.

Research has demonstrated that related fluorinated benzyl bromides can be synthesized using mild, atom-economical, and cost-effective methods, such as visible light-mediated photocatalytic atom transfer radical addition (ATRA) to styrenes. nih.gov These processes can operate with very low catalyst loadings (as low as 1000 ppm), minimizing waste and energy consumption. nih.gov For instance, photoredox benzylation of quinones using a benzyl bromide can be achieved with an iron catalyst, Fe(acac)₃, showcasing a move towards using more earth-abundant and less toxic metals in catalysis. mdpi.com Such methodologies align with the core principles of sustainable chemistry and highlight a key future direction for the application of this compound.

Table 1: Example of a Sustainable Catalytic System for Benzyl Bromide Reactions

Feature Description Reference
Catalyst Fe(acac)₃ (Iron(III) acetylacetonate) mdpi.com
Reaction Type Photoredox Benzylation mdpi.com
Sustainability Aspect Use of an earth-abundant metal catalyst. mdpi.com

| Light Source | Blue Light Irradiation | mdpi.com |

Electrochemical Synthesis Methods

Electrochemical synthesis is increasingly recognized as a powerful tool in green chemistry, often allowing for reactions to occur under mild conditions without the need for hazardous oxidizing or reducing agents. cecri.res.inacs.org The electrochemical preparation of benzyl bromide and its substituted derivatives has been established as a viable industrial process. cecri.res.in

This method typically involves a two-phase electrolysis system where the electrolytic oxidation of a halide ion (like bromide) in an aqueous phase generates the reactive species. This species then reacts with the precursor (e.g., a substituted toluene) in the organic phase. cecri.res.in This approach offers several advantages, including high conversion rates, high yields, and simple product separation. cecri.res.in The cell design is often simple and cost-effective, and the electrolysis can be performed at atmospheric pressure under mild conditions. cecri.res.in Given these benefits, the application of electrochemical methods for the synthesis of this compound represents a significant area for future research and industrial application, promising a safer and more efficient production route.

Interdisciplinary Research with Materials Science

The structural features of this compound make it a highly attractive building block for the synthesis of advanced materials. Its precursor, 2-fluoro-4-methoxybenzaldehyde, is used in the synthesis of specialized monomers like octyl phenylcyanoacrylates through Knoevenagel condensation. researchgate.netchemrxiv.org These monomers can then be copolymerized with other molecules, such as styrene, to create novel polymers with tailored properties. researchgate.netchemrxiv.org

The presence of fluorine in the molecular structure is particularly significant for materials science. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and specific optical and surface characteristics. Research indicates that this compound can serve as a key intermediate in the synthesis of functionalized amphiphilic polymers. biosynth.com The ability to precisely introduce the 2-fluoro-4-methoxybenzyl moiety allows for the fine-tuning of material properties, opening up applications in areas ranging from advanced coatings and membranes to specialized optical and electronic devices.

Design of Novel Catalytic Systems Utilizing Fluorinated Benzyl Bromides

Fluorinated benzyl bromides are valuable reagents in the development of new catalytic systems due to the unique reactivity conferred by the fluorine atom and the lability of the carbon-bromine bond. These compounds serve as important substrates in a variety of catalytic reactions, including cross-coupling and photoredox catalysis. mdpi.combohrium.com

For example, research into cobalt-catalyzed asymmetric cross-coupling reactions has utilized fluorinated secondary benzyl bromides to synthesize α-fluorinated diarylmethanes, which are potential pharmacophores. bohrium.com Furthermore, photoredox reactions catalyzed by iron complexes have been successfully employed for the benzylation of quinones using benzyl bromides. mdpi.com These examples demonstrate that the specific electronic properties of fluorinated benzyl bromides can be harnessed to achieve novel transformations and to construct complex molecular architectures under catalytic conditions. The continued exploration of this compound in this context is expected to lead to the discovery of new catalytic systems with enhanced selectivity and efficiency.

Expansion of Synthetic Utility to Novel Transformations

Beyond its role in catalysis and materials science, this compound is a versatile synthetic intermediate that can undergo a wide range of chemical transformations. The bromomethyl group is a key functional handle that allows for the introduction of the 2-fluoro-4-methoxybenzyl fragment into various molecules.

The versatility of fluorinated benzyl bromides has been demonstrated through their successful derivatization into a variety of other valuable compounds. nih.gov For instance, the bromide can be readily displaced by nucleophiles to form:

Azides: through reaction with sodium azide (B81097) (NaN₃).

Ethers: through reaction with alkoxides like sodium ethoxide (EtONa).

Acetates: through reaction with silver acetate (B1210297) (AgOAc). nih.gov

These transformations showcase the compound's utility as a building block in organic synthesis. Furthermore, ongoing research into bromine-fluorine exchange reactions and other novel functionalizations of the benzyl position continues to expand the synthetic toolbox available to chemists. rsc.org This expansion of synthetic utility solidifies the role of this compound as a key intermediate for accessing a diverse array of complex, fluorinated molecules.

Table 2: Synthetic Transformations of Fluorinated Benzyl Bromides

Reagent Product Functional Group Reference
NaN₃ (Sodium azide) Azide (-N₃) nih.gov
EtONa (Sodium ethoxide) Ethyl Ether (-OEt) nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, and what factors influence yield?

  • Methodology : A common approach involves bromination of the methyl group in 1-fluoro-4-methoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Temperature control (60–80°C) and stoichiometric ratios (1:1.1 substrate:NBS) are critical to minimize over-bromination. Purification via column chromatography (hexane/ethyl acetate) typically achieves >85% purity .
  • Yield Optimization : Side reactions, such as aryl ring bromination, can be suppressed by electron-donating substituents (e.g., methoxy groups) that deactivate the aromatic ring toward electrophilic substitution .

Q. How should researchers ensure the compound’s stability during storage and experimental use?

  • Stability Protocols : Store under inert atmospheres (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Aqueous solutions should maintain pH 5–9 to avoid hydrolysis of the bromomethyl group. Stability assessments via HPLC or NMR over 72 hours are recommended .

Q. What safety precautions are essential when handling this compound?

  • Critical Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Avoid exposure to heat or sparks, as brominated aromatics may decompose into toxic fumes (e.g., HBr) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluoro group and electron-donating methoxy group create regioselective reactivity. The bromomethyl moiety undergoes Suzuki-Miyaura couplings with arylboronic acids preferentially at the benzylic position, while the methoxy group directs electrophilic substitutions to the para position. Pd(PPh₃)₄/K₂CO₃ in THF/water (3:1) at 80°C is effective for such transformations .
  • Data Contradictions : Some studies report competing SN2 displacement of bromide with nucleophiles (e.g., amines), requiring careful control of reaction polarity (e.g., DMF vs. THF) to favor cross-coupling .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • NMR Challenges : The bromomethyl group causes significant splitting in ¹H NMR (δ 4.3–4.5 ppm, singlet) due to coupling with adjacent protons. ¹³C NMR typically shows the brominated carbon at δ 30–35 ppm. Use high-resolution NMR (500 MHz+) and deuterated DMSO or CDCl₃ to resolve overlapping signals .
  • Mass Spectrometry : ESI-MS in positive ion mode often fragments the bromomethyl group, producing [M–Br]⁺ peaks. High-resolution MS (HRMS) is recommended for unambiguous identification .

Q. How can competing substitution pathways be managed in nucleophilic reactions involving this compound?

  • Strategy : To favor benzylic bromide substitution (e.g., in C–C bond-forming reactions), use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃). For example, homologation via C–C insertion with diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) achieves >75% yield under Rh₂(OAc)₄ catalysis in dichloroethane at 40°C .

Methodological Considerations

Q. What are the best practices for scaling up reactions involving this compound while maintaining safety?

  • Scale-Up Protocol : Use flow chemistry to control exothermic bromination steps. Continuous-flow reactors with in-line quenching (e.g., Na₂S₂O₃) minimize hazardous intermediate accumulation. Monitor temperature and pressure in real-time to prevent runaway reactions .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Validation Steps :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes.
  • Elemental Analysis : Confirm Br content (theoretical ~28.5%) to detect halogen impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.